molecular formula C18H28N2O2 B6699526 N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B6699526
M. Wt: 304.4 g/mol
InChI Key: QEHVEWHNXBHGBN-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide is a complex organic compound characterized by its unique bicyclic and oxazole structures

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)15-11-20-17(22-15)7-6-16(21)19-10-14-9-12-4-5-13(14)8-12/h11-14H,4-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVEWHNXBHGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCC(=O)NCC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the oxazole ring: This step often involves the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile.

    Coupling of the two moieties: The final step involves the coupling of the bicyclo[2.2.1]heptane derivative with the oxazole derivative under conditions that promote amide bond formation, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(5-tert-butyl-1,3-oxazol-2-yl)propanamide is unique due to its combination of a bicyclic structure and an oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

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